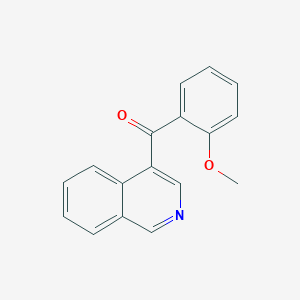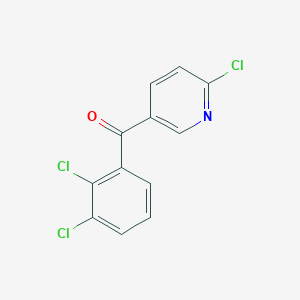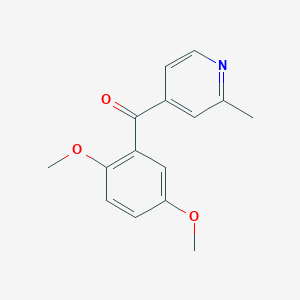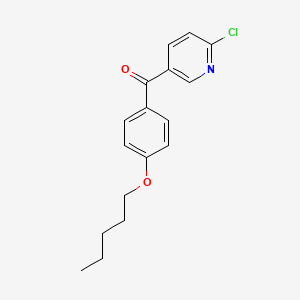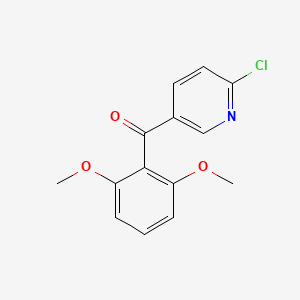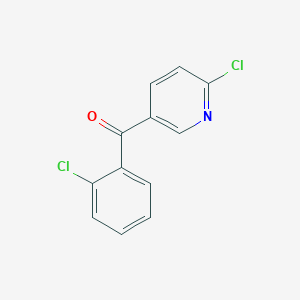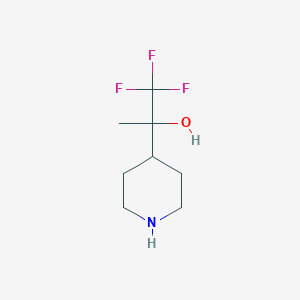
1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol
説明
“1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a trifluoromethyl group and a hydroxyl group . The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6,12-13H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 197.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 197.10274856 g/mol . The topological polar surface area of the compound is 32.3 Ų . The compound has a heavy atom count of 13 .科学的研究の応用
Stereocontrolled Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a relative of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This process enables the conversion into 1,1,1-trifluoro-2,3-epoxypropane and serves as a precursor in various chemical reactions (Shimizu, Sugiyama, & Fujisawa, 1996).
Antidepressant Activity
Compounds structurally similar to this compound have been evaluated for antidepressant activity. These compounds demonstrated effects akin to fluoxetine in antireserpine and anorexigenic activities (Kumar et al., 2004).
Synthesis Methods
Methods for synthesizing derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol have been described, providing insights into the chemical manipulation and potential applications of such compounds (Vardanyan, 2018).
Enantioselective Synthesis
The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, a group including this compound, was achieved using ruthenium-catalyzed hydrogenation, indicating potential for precise stereoselective applications in organic synthesis (Kuroki et al., 2000).
Pharmaceutical Intermediates
Efficient synthesis methods have been developed for enantiopure intermediates, like (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, indicating the significance of such compounds in the synthesis of pharmaceuticals (Banoth et al., 2012).
Analyzing Miscibility with Water
Studies on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol in water have shed light on the physicochemical properties of such molecules, crucial for applications in chemistry and materials science (Fioroni et al., 2003).
特性
IUPAC Name |
1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMDMJJVIPEREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

